6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of certain perfumes and fabric conditioners due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique compared to other coumarin derivatives due to its specific structure and functional groups. Similar compounds include:
7-hydroxy-4-methylcoumarin: Known for its anti-inflammatory properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds exhibit cytotoxic properties and are used in cancer research.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its cytotoxicity against various carcinoma cell lines.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
6-[(Dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as a derivative of coumarin, is a complex organic compound that has garnered attention for its diverse biological activities. This article examines the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of coumarins, which are known for their wide range of biological activities. The molecular formula is C16H19NO3, and its structure includes a dimethylamino group that may enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉NO₃ |
Molecular Weight | 275.33 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells. The mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival.
Case Study:
A study investigated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of 15 µM after 48 hours of treatment. The compound was found to significantly increase the Bax/Bcl-2 ratio, promoting apoptotic cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study assessing the antibacterial efficacy of several coumarin derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Evidence:
In vitro experiments indicated that treatment with the compound reduced nitric oxide production by approximately 50% in RAW264.7 macrophages exposed to LPS.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- DNA Gyrase Inhibition: The compound inhibits DNA gyrase, crucial for bacterial DNA replication, making it a potential antibacterial agent.
- Apoptosis Induction: It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
Comparative Analysis
This compound's biological activity can be compared to other known coumarin derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
6-[(Dimethylamino)methyl]-7-hydroxy... | High | Moderate | High |
7-Hydroxycoumarin | Moderate | High | Moderate |
4-Methylcoumarin | Low | High | Low |
Properties
IUPAC Name |
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-16(2)8-12-13(17)7-6-10-9-4-3-5-11(9)15(18)19-14(10)12/h6-7,17H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYUKKJOLAHMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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